molecular formula C21H43ClN2 B12578168 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 640282-05-9

1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B12578168
CAS No.: 640282-05-9
M. Wt: 359.0 g/mol
InChI Key: SPZVCHQWSCGLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications. Its structure consists of an imidazolium ring with hexadecyl and methyl substituents, making it a versatile molecule in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-hexadecyl chloride with 2,3-dimethylimidazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at elevated temperatures to facilitate the formation of the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

    Oxidation: The compound can be oxidized to form imidazolium-based oxides.

    Reduction: Reduction reactions can lead to the formation of imidazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Produces various substituted imidazolium salts.

    Oxidation: Forms imidazolium oxides.

    Reduction: Yields imidazoline derivatives.

Scientific Research Applications

1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery.

    Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis in microbial organisms. The imidazolium ring can also interact with various molecular targets, enhancing the compound’s antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hexadecyl-2,3-dihydro-1H-indene
  • 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
  • (1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate

Uniqueness

1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific combination of a long alkyl chain and an imidazolium ring. This structure provides both hydrophobic and hydrophilic properties, making it highly effective as a surfactant and phase transfer catalyst. Its versatility in undergoing various chemical reactions and its wide range of applications further distinguish it from similar compounds.

Properties

CAS No.

640282-05-9

Molecular Formula

C21H43ClN2

Molecular Weight

359.0 g/mol

IUPAC Name

1-hexadecyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C21H42N2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(3)21(23)2;/h19-21H,4-18H2,1-3H3;1H

InChI Key

SPZVCHQWSCGLLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[NH+]1C=CN(C1C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.